molecular formula C23H31N3O5S2 B241113 N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide

N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide

Cat. No. B241113
M. Wt: 493.6 g/mol
InChI Key: KBMQFGIITZIIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide, also known as DMTS, is a sulfonamide-based compound that has gained attention in recent years due to its potential applications in scientific research. DMTS has a unique chemical structure that makes it a promising candidate for various research applications, including biological and biochemical studies.

Mechanism Of Action

The mechanism of action of N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide involves its interaction with various biomolecules, including enzymes and proteins. N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide can react with thiol groups on proteins, leading to modification of their activity and function. N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide can also inhibit the activity of carbonic anhydrases by reacting with the zinc ion in the active site of the enzyme.

Biochemical And Physiological Effects

N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including inhibition of carbonic anhydrase activity, modification of protein function, and alteration of drug delivery systems. These effects can have implications for various physiological processes, including acid-base balance, respiration, and drug efficacy.

Advantages And Limitations For Lab Experiments

One advantage of using N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide in lab experiments is its ability to selectively modify proteins and enzymes. This can be useful in studying the function of specific biomolecules and their role in various physiological processes. However, one limitation of using N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide is its potential toxicity, which can affect the viability of cells and organisms.

Future Directions

There are various future directions for the use of N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide in scientific research. One potential area of research is the development of new drug delivery systems that incorporate N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide to improve their efficacy and specificity. Another area of research is the use of N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide in studying the function of specific proteins and enzymes involved in various physiological processes. Additionally, further studies are needed to determine the potential toxicity of N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide and its effects on cells and organisms.

Synthesis Methods

The synthesis of N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide involves the reaction of 4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonyl chloride with N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]amine. The reaction takes place in the presence of a base such as triethylamine or pyridine, and the product is purified by column chromatography.

Scientific Research Applications

N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been used in various scientific research applications, including studies on enzyme inhibition, protein modification, and drug delivery systems. N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrases, which are enzymes involved in various physiological processes such as acid-base balance and respiration. N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has also been used to modify proteins by reacting with thiol groups, which can alter their activity and function. In addition, N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been incorporated into drug delivery systems to improve their efficacy and specificity.

properties

Product Name

N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide

Molecular Formula

C23H31N3O5S2

Molecular Weight

493.6 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-4-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C23H31N3O5S2/c1-6-17-7-9-18(10-8-17)21(25(4)5)15-24-33(30,31)20-13-11-19(12-14-20)26-22(27)23(2,3)16-32(26,28)29/h7-14,21,24H,6,15-16H2,1-5H3

InChI Key

KBMQFGIITZIIGF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C(CS3(=O)=O)(C)C)N(C)C

Canonical SMILES

CCC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C(CS3(=O)=O)(C)C)N(C)C

Origin of Product

United States

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